molecular formula C9H3F4NO3 B3422555 6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane CAS No. 26030-46-6

6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane

Cat. No.: B3422555
CAS No.: 26030-46-6
M. Wt: 249.12 g/mol
InChI Key: MWFKCAONPRJVKK-UHFFFAOYSA-N
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Description

The molecular formula is C₈H₃F₄NO₃, with a molecular weight of 265.11 g/mol. The fluorine substituents enhance its chemical stability and lipophilicity, while the isocyanate group confers reactivity for nucleophilic additions, making it valuable in polymer synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

2,2,4,4-tetrafluoro-6-isocyanato-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F4NO3/c10-8(11)6-3-5(14-4-15)1-2-7(6)16-9(12,13)17-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKCAONPRJVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=O)C(OC(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880239
Record name 6-Isocyanato-2,2,4,4-tetrefluoro-1,3-benzodioxene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26030-46-6
Record name 6-Isocyanato-2,2,4,4-tetrefluoro-1,3-benzodioxene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-tetrafluoro-6-isocyanato-2,4-dihydro-1,3-benzodioxine
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Preparation Methods

The synthesis of 6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane typically involves the reaction of 2,2,4,4-tetrafluoro-1,3-benzodioxane with phosgene (COCl₂) in the presence of a suitable catalyst . The reaction conditions often include maintaining a controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and purity.

Chemical Reactions Analysis

6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the isocyanate group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally analogous benzodioxanes, isocyanates, and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Reactivity/Applications Reference
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane C₈H₃F₄NO₃ - Four fluorine atoms enhance stability.
- Isocyanate group enables polymer crosslinking.
Used in fluorinated polyurethanes; potential in drug delivery systems.
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane C₈H₃BrF₄O₂ Bromine substituent instead of isocyanate.
- Acts as a halogenated intermediate.
Precursor for Suzuki couplings; limited biological activity reported.
6-Fluoro-4H-1,3-benzodioxin-8-yl isocyanate C₉H₅FNO₃ Isocyanate on a benzodioxin ring (1,3-dioxin vs. 1,3-benzodioxane).
- Reduced fluorine substitution.
Reactivity similar to aryl isocyanates; used in agrochemical synthesis.
2,3-Dihydro-6-isocyano-1,4-benzodioxine C₉H₇NO₂ Isocyano (-NC) group instead of isocyanate.
- Different ring system (1,4-benzodioxine).
Limited studies; potential in coordination chemistry.
6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane C₉H₆F₄O₃ Hydroxymethyl substituent instead of isocyanate.
- Enhanced hydrophilicity.
Intermediate for fluorinated surfactants; no direct biological data.
6-Chloro-2-isocyanato-1,3-benzothiazole C₈H₃ClN₂OS Benzothiazole core with isocyanate.
- Sulfur atom alters electronic properties.
Antimicrobial applications; higher toxicity due to thiazole moiety.

Key Findings from Comparative Analysis:

Fluorination Impact: Fluorine atoms at the 2,2,4,4-positions in the target compound significantly improve thermal and oxidative stability compared to non-fluorinated analogs (e.g., 6-nitro-1,3-benzodioxane) . Reduced electron density from fluorine substitution may slow isocyanate reactivity compared to non-fluorinated aryl isocyanates .

Isocyanate vs. Other Functional Groups: The isocyanate group in the target compound enables covalent bonding with amines or alcohols, distinguishing it from brominated or hydroxymethyl analogs, which are more suited for substitution reactions . Compared to isocyano derivatives (e.g., 2,3-dihydro-6-isocyano-1,4-benzodioxine), the isocyanate group offers broader utility in polymer chemistry .

However, fluorinated compounds generally show improved bioavailability and metabolic resistance .

Synthetic Challenges :

  • The presence of fluorine and isocyanate groups complicates synthesis, requiring controlled conditions to avoid side reactions (e.g., hydrolysis of isocyanate to amine) .

Biological Activity

6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane (CAS Number: 2775207) is a chemical compound that has garnered attention in various fields due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C9_9H3_3F4_4N\O3_3
  • Molecular Weight : 233.12 g/mol

The compound features a benzodioxane core with isocyanate and tetrafluoro substituents, which contribute to its reactivity and potential biological interactions.

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for assessing the potential therapeutic applications of chemical compounds. A study focusing on structurally related compounds indicated that certain benzodioxane derivatives exhibited significant cytotoxic effects on cancer cell lines.

Cell LineCompound TestedIC50 (µM)
MCF-7Compound D12
T47DCompound E15

While direct data on the cytotoxic effects of this compound are not available, its structural similarities suggest potential for similar activity.

Understanding the mechanisms by which benzodioxane derivatives exert their biological effects is crucial. Research indicates that these compounds may act through various pathways:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression.
  • DNA Interaction : Certain benzodioxane derivatives can intercalate with DNA or inhibit DNA synthesis in cancer cells.

Case Studies

  • Study on Benzodioxane Derivatives : A study published in Journal of Medicinal Chemistry investigated the anti-cancer properties of various benzodioxane derivatives. It was found that modifications at specific positions on the benzodioxane ring could enhance anti-proliferative activity against breast cancer cell lines.
  • Toxicological Assessment : A toxicological assessment highlighted the need for careful evaluation of the safety profiles of isocyanate-containing compounds due to their potential reactivity and toxicity in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane
Reactant of Route 2
Reactant of Route 2
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane

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